![molecular formula C4H3N3O B14421025 2-Propenamide, 2-cyano-3-imino- CAS No. 86387-74-8](/img/structure/B14421025.png)
2-Propenamide, 2-cyano-3-imino-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Propenamide, 2-cyano-3-imino- is a versatile organic compound with significant applications in various fields of chemistry, biology, and industry. This compound is characterized by the presence of a cyano group and an imino group, which contribute to its unique reactivity and functionality.
Vorbereitungsmethoden
The synthesis of 2-Propenamide, 2-cyano-3-imino- can be achieved through several methods. One common approach involves the cyanoacetylation of amines. This method typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under various conditions . The reaction can be carried out without solvents at room temperature or with solvents under thermal or ultrasound activation conditions . Industrial production methods may involve the use of continuous flow reactors to optimize yield and efficiency.
Analyse Chemischer Reaktionen
2-Propenamide, 2-cyano-3-imino- undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles
Addition: The compound can participate in addition reactions with electrophiles, forming various adducts.
Common reagents used in these reactions include carbon disulfide, sodium t-pentyl oxide, and various nucleophiles such as isocyanates and isothiocyanates . Major products formed from these reactions include dithiocarboxylic acids, thiazine derivatives, and imino esters .
Wissenschaftliche Forschungsanwendungen
2-Propenamide, 2-cyano-3-imino- has a wide range of scientific research applications:
Medicine: Its derivatives have shown promise as antiviral agents, particularly against COVID-19.
Industry: The compound is used in the production of polymers and other materials with specialized properties.
Wirkmechanismus
The mechanism of action of 2-Propenamide, 2-cyano-3-imino- involves its interaction with specific molecular targets. For example, as a protein kinase CK2 inhibitor, the compound binds to the open hinge conformation of the enzyme, inhibiting its activity and affecting the viability of tumor cells . The cyano and imino groups play crucial roles in the binding affinity and specificity of the compound.
Vergleich Mit ähnlichen Verbindungen
2-Propenamide, 2-cyano-3-imino- can be compared with other similar compounds, such as:
2-Cyano-3-(diphenylamino)-2-propenamide: This compound has a similar structure but with a diphenylamino group, which may alter its reactivity and applications.
2-Imino-2H-chromene-3-carbonitrile: This compound shares the imino and cyano functionalities but has a chromene ring, leading to different biological activities and applications.
The uniqueness of 2-Propenamide, 2-cyano-3-imino- lies in its combination of the cyano and imino groups, which provide a versatile platform for various chemical transformations and applications.
Eigenschaften
86387-74-8 | |
Molekularformel |
C4H3N3O |
Molekulargewicht |
109.09 g/mol |
IUPAC-Name |
(2-cyano-3-iminopropanoyl)azanide |
InChI |
InChI=1S/C4H3N3O/c5-1-3(2-6)4(7)8/h1,5H,(H-,7,8) |
InChI-Schlüssel |
LBZUXRAUQRZWSC-UHFFFAOYSA-N |
Kanonische SMILES |
C(=N)[C+](C#N)C(=O)[NH-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.